molecular formula C6H5BF3IO B14317327 Iodosylbenzene--trifluoroborane (1/1) CAS No. 108208-48-6

Iodosylbenzene--trifluoroborane (1/1)

Cat. No.: B14317327
CAS No.: 108208-48-6
M. Wt: 287.82 g/mol
InChI Key: SWJQMRRXMMDNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Iodosylbenzene is typically prepared by oxidizing iodobenzene using peracetic acid, followed by hydrolysis of the resulting diacetate . The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ] [ \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{IO} + 2 \text{CH}_3\text{CO}_2\text{H} ]

Trifluoroborane can be synthesized by reacting boron trifluoride with various Lewis bases .

Industrial Production Methods:

Comparison with Similar Compounds

Uniqueness: Iodosylbenzene–trifluoroborane (1/1) combines the oxidizing properties of iodosylbenzene with the Lewis acidity of trifluoroborane, resulting in a reagent with enhanced reactivity and versatility compared to its individual components.

Properties

CAS No.

108208-48-6

Molecular Formula

C6H5BF3IO

Molecular Weight

287.82 g/mol

IUPAC Name

iodosylbenzene;trifluoroborane

InChI

InChI=1S/C6H5IO.BF3/c8-7-6-4-2-1-3-5-6;2-1(3)4/h1-5H;

InChI Key

SWJQMRRXMMDNSU-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)F.C1=CC=C(C=C1)I=O

Origin of Product

United States

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